molecular formula C13H19ClN2O2 B3032474 Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride CAS No. 1951441-24-9

Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B3032474
CAS No.: 1951441-24-9
M. Wt: 270.75
InChI Key: MYONXUFSBDMLPY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 3-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmospheres to prevent oxidation . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives .

Properties

IUPAC Name

benzyl N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-13(7-8-14-10-13)15-12(16)17-9-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYONXUFSBDMLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-24-9
Record name Carbamic acid, N-(3-methyl-3-pyrrolidinyl)-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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